Stereochemical Purity: Enantiomeric Excess vs. Racemic and Diastereomeric Mixtures
The (3S,4S) enantiomer is synthesized via a stereodefined route that delivers the target compound in >98% enantiomeric excess (ee). In contrast, the racemic trans‑mixture (CAS 1052713‑48‑0) and the (3S,4R) cis‑diastereomer (CAS 2048229‑99‑6) exhibit undefined or lower stereochemical purity. The patent‑exemplified synthesis of benzyl (3S,4S)-3-(tert‑butoxycarbonylamino)-4‑fluoropiperidine‑1‑carboxylate from enantiopure tert‑butyl N-[(3S,4S)-4‑fluoro‑3‑piperidyl]carbamate proceeds with full retention of configuration, confirming that the stereochemical integrity is preserved upon N‑benzylation .
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >98% ee |
| Comparator Or Baseline | Racemic trans mixture (CAS 1052713‑48‑0): 0% ee; (3S,4R) cis diastereomer: ~95% purity (unspecified ee) |
| Quantified Difference | >98% absolute configuration excess over racemate; avoids biological ambiguity inherent in diastereomeric mixtures |
| Conditions | Chiral HPLC analysis (vendor specifications and patent WO2021/222353) |
Why This Matters
For SAR studies and scalable API synthesis, predictable biological readout requires a single, defined enantiomer; procurement of the (3S,4S) enantiomer eliminates the cost of chiral separation and the risk of confounding pharmacological data.
